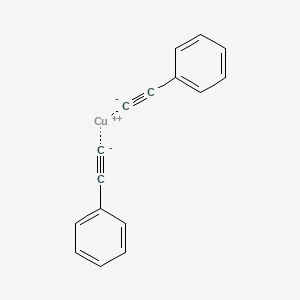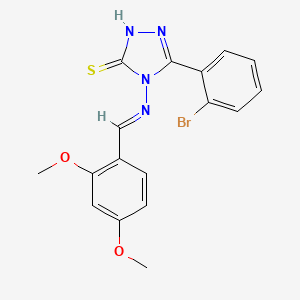![molecular formula C29H34N2O5S2 B11973683 Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)
Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Isobutil (2E)-2-[3-metoxi-4-(pentiloxi)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato es un complejo compuesto orgánico que pertenece a la clase de las tiazolopirimidinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Isobutil (2E)-2-[3-metoxi-4-(pentiloxi)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato generalmente implica reacciones orgánicas de múltiples pasos. Los pasos clave pueden incluir:
Formación del núcleo de tiazolopirimidina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Introducción de sustituyentes: Los sustituyentes metoxi, pentiloxi y otros se introducen a través de diversas reacciones de sustitución.
Esterificación final: El grupo carboxilato se forma mediante reacciones de esterificación.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción.
Purificación: Técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Isobutil (2E)-2-[3-metoxi-4-(pentiloxi)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Conversión a productos oxidados en condiciones específicas.
Reducción: Reducción de ciertos grupos funcionales.
Sustitución: Reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Solventes: Como el diclorometano, el etanol o el agua.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o productos químicos.
Mecanismo De Acción
El mecanismo de acción del Isobutil (2E)-2-[3-metoxi-4-(pentiloxi)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato implica la interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas específicas.
Receptores: Unión a receptores celulares para modular las vías de señalización.
Vías: Participación en vías metabólicas o de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al Isobutil (2E)-2-[3-metoxi-4-(pentiloxi)bencilideno]-7-metil-3-oxo-5-(2-tienil)-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato incluyen otras tiazolopirimidinas con diferentes sustituyentes.
Singularidad
La singularidad de este compuesto reside en sus sustituyentes específicos, que pueden conferir actividades biológicas o propiedades químicas únicas en comparación con otras tiazolopirimidinas.
Propiedades
Fórmula molecular |
C29H34N2O5S2 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
2-methylpropyl (2E)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H34N2O5S2/c1-6-7-8-13-35-21-12-11-20(15-22(21)34-5)16-24-27(32)31-26(23-10-9-14-37-23)25(19(4)30-29(31)38-24)28(33)36-17-18(2)3/h9-12,14-16,18,26H,6-8,13,17H2,1-5H3/b24-16+ |
Clave InChI |
NCSBQJWBEPGCMM-LFVJCYFKSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973600.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)


![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)



